
2-(2-Methylpropanoyl)isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylpropanoyl)isoindole-1,3-dione is a derivative of isoindoline-1,3-dione, commonly known as phthalimide. This compound is part of a significant class of heterocyclic compounds that exhibit a wide range of biological activities. Isoindoline-1,3-dione derivatives are known for their applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders and other diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropanoyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One common method is the reaction of phthalic anhydride with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods
Industrial production of isoindoline-1,3-dione derivatives often employs green chemistry principles to minimize environmental impact. Solventless reactions and the use of recyclable catalysts are common strategies. For example, a solventless synthesis method involves heating the reactants to achieve the desired product with minimal waste .
化学反応の分析
Types of Reactions
2-(2-Methylpropanoyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxoisoindoline derivatives.
Reduction: Reduction reactions can convert the compound into isoindoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
科学的研究の応用
作用機序
The mechanism of action of 2-(2-Methylpropanoyl)isoindole-1,3-dione involves its interaction with specific molecular targets. For example, it has been shown to modulate the dopamine receptor D2, which plays a crucial role in neurological functions. The compound binds to the receptor’s allosteric site, influencing its activity and potentially providing therapeutic benefits in conditions like Parkinson’s disease .
類似化合物との比較
Similar Compounds
Phthalimide: The parent compound of isoindoline-1,3-dione derivatives, known for its use in the synthesis of various pharmaceuticals.
N-Substituted Isoindoline-1,3-dione: These derivatives exhibit similar biological activities and are used in medicinal chemistry.
Dioxoisoindoline Derivatives: These compounds are formed through oxidation reactions and have applications in drug development.
Uniqueness
2-(2-Methylpropanoyl)isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
6623-99-0 |
|---|---|
分子式 |
C12H11NO3 |
分子量 |
217.22 g/mol |
IUPAC名 |
2-(2-methylpropanoyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H11NO3/c1-7(2)10(14)13-11(15)8-5-3-4-6-9(8)12(13)16/h3-7H,1-2H3 |
InChIキー |
IVIHOQMJEBQALJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)N1C(=O)C2=CC=CC=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Hydroxy-5-[2-(4-hydroxyphenyl)propan-2-yl]benzoic acid](/img/structure/B11958483.png)
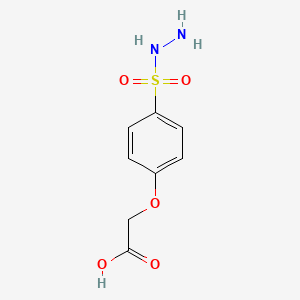
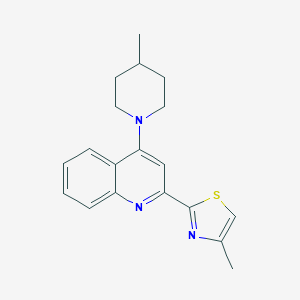


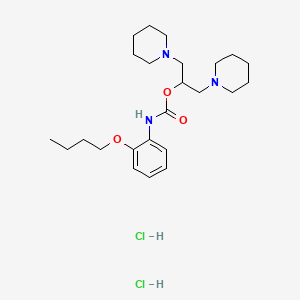

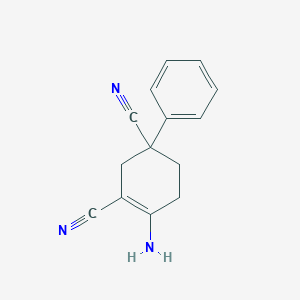

![2-[1-[2-[2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethoxy]naphthalen-1-yl]naphthalen-2-yl]oxyethanol](/img/structure/B11958535.png)
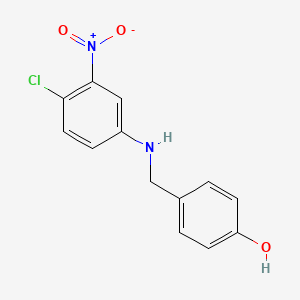
![dimethyl (1S,10bR)-3-acetyl-1,7,8,9,10,10b-hexahydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate](/img/structure/B11958554.png)

![[(1R,2S)-2-bromo-1-methyl-2-phenylethyl]benzene](/img/structure/B11958594.png)
